Platinum hydroxide

Description

Properties

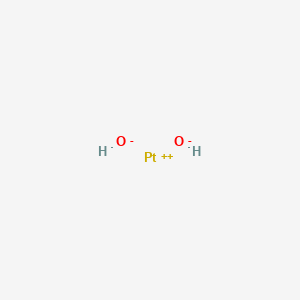

Molecular Formula |

H2O2Pt |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

platinum(2+);dihydroxide |

InChI |

InChI=1S/2H2O.Pt/h2*1H2;/q;;+2/p-2 |

InChI Key |

NFOHLBHARAZXFQ-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[OH-].[Pt+2] |

Origin of Product |

United States |

Foundational & Exploratory

Platinum (IV) Hydroxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of platinum (IV) hydroxide, a key inorganic compound with significant applications in catalysis and as a precursor for the synthesis of other platinum-containing molecules. This document details its chemical formula, structure, and physicochemical properties, and includes a representative experimental protocol for its synthesis.

Chemical Formula and Structure

Platinum (IV) hydroxide is an inorganic compound with the chemical formula Pt(OH)₄ .[1] It is also commonly referred to as platinum tetrahydroxide or platinic hydroxide. The compound consists of a central platinum atom in the +4 oxidation state, coordinated to four hydroxide (-OH) ligands. While often represented as a simple monomer, its structure can be more complex, potentially involving polymeric chains or hydrated forms in aqueous environments. Recent studies have investigated its hydrated form, [Pt(OH)₄(H₂O)₂], and the formation of aqua-hydroxo cations like [Pt(OH)₂(H₂O)₄]²⁺ in acidic solutions.[2][3][4]

The key identifiers for platinum (IV) hydroxide are:

Physicochemical Properties

Platinum (IV) hydroxide is typically a black solid that is odorless.[1] It is characterized by its limited solubility in water and its thermal instability. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 263.112 g/mol | [1] |

| Appearance | Black solid | [1] |

| Odor | Odorless | [1] |

| Melting Point | Decomposes | [1] |

| Hydrogen Bond Donor Count | 4 | [5][7] |

| Hydrogen Bond Acceptor Count | 4 | [5][7] |

| Topological Polar Surface Area | 4 Ų | [7][10] |

Experimental Protocol: Synthesis of Platinum (IV) Hydroxide

A common method for the synthesis of platinum (IV) hydroxide involves the hydrolysis of a platinum (IV) salt, such as hexachloroplatinic acid (H₂PtCl₆), in a basic solution. The following is a representative protocol:

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Beakers and stirring equipment

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve a known quantity of hexachloroplatinic acid in deionized water to create an aqueous solution.

-

Slowly add a solution of sodium hydroxide or ammonium hydroxide dropwise to the hexachloroplatinic acid solution while stirring continuously.

-

Continue the addition of the base until the pH of the solution becomes neutral or slightly basic. A precipitate of platinum (IV) hydroxide will form.

-

Allow the precipitate to age, which can improve its filterability.

-

Separate the precipitate from the solution by filtration using a Büchner funnel.

-

Wash the collected solid with deionized water to remove any soluble impurities.

-

Dry the purified platinum (IV) hydroxide in a drying oven at a low temperature to avoid decomposition.

Chemical Reactions and Logical Relationships

Platinum (IV) hydroxide is a versatile precursor in the synthesis of other platinum compounds. One of its key reactions is thermal decomposition. Upon heating, it decomposes to platinum (IV) oxide (PtO₂) and water. This reaction is fundamental to the preparation of platinum oxide catalysts.

The reaction with acids, such as hydrochloric acid, will neutralize the hydroxide to form the corresponding platinum (IV) salt and water. In the presence of a strong base, it can form hydroxoplatinate complexes. For instance, with an excess of hydroxide ions, it can form the hexahydroxidoplatinate(IV) ion, [Pt(OH)₆]²⁻.

References

- 1. you-iggy.com [you-iggy.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfuric Acid Solutions of [Pt(OH)4(H2O)2]: A Platinum Speciation Survey and Hydrated Pt(IV) Oxide Formation for Practical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfuric Acid Solutions of [Pt(OH)4(H2O)2]: A Platinum Speciation Survey and Hydrated Pt(IV) Oxide Formation for Practical Use | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]

- 5. Page loading... [wap.guidechem.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. Platinum hydroxide (Pt(OH)4) | H8O4Pt | CID 82933 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Platinum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum hydroxides, existing in both +2 and +4 oxidation states, are important compounds in the field of platinum chemistry. Though less common than their halide and oxide counterparts, they serve as crucial intermediates in the synthesis of various platinum-containing materials, including catalysts and potentially therapeutic agents. Their chemical reactivity, thermal stability, and physical properties are of significant interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of platinum(II) hydroxide and platinum(IV) hydroxide, including available experimental protocols and characterization data.

Physical Properties

Platinum hydroxides are typically encountered as sparingly soluble solids. Their physical characteristics are summarized in the table below. It is important to note that the properties of platinum(IV) hydroxide are often described for its hydrated form, hexahydroxyplatinic acid (H₂Pt(OH)₆).

| Property | Platinum(II) Hydroxide (Pt(OH)₂) | Platinum(IV) Hydroxide (Pt(OH)₄) / Hexahydroxyplatinic Acid (H₂Pt(OH)₆) |

| Chemical Formula | Pt(OH)₂ | Pt(OH)₄ (anhydrous), H₂Pt(OH)₆ (hydrated) |

| Molecular Weight | 229.10 g/mol [1] | 263.11 g/mol (for Pt(OH)₄)[2], 299.14 g/mol (for H₂Pt(OH)₆) |

| Appearance | Black powder[1] | Yellow-brown crystalline solid[3] |

| Solubility in Water | Sparingly soluble.[1] One source reports a solubility of 0.37 g/100 mL, though this is not from a peer-reviewed publication.[4][5] | Sparingly soluble. |

| Solubility Product (Ksp) | Data not readily available in peer-reviewed literature. | Data not readily available in peer-reviewed literature. |

Chemical Properties

The chemical behavior of platinum hydroxides is characterized by their amphoteric nature and their utility as precursors for other platinum compounds.

Amphoterism

Like many metal hydroxides, platinum hydroxides exhibit amphoterism, reacting with both acids and bases.

-

Reaction with Acids: Platinum hydroxides react with acids to form platinum salts and water. For example, the reaction with hydrochloric acid is as follows:

-

Pt(OH)₂(s) + 2HCl(aq) → PtCl₂(aq) + 2H₂O(l)

-

Pt(OH)₄(s) + 4HCl(aq) → PtCl₄(aq) + 4H₂O(l)[6]

-

-

Reaction with Bases: In the presence of excess hydroxide ions, platinum hydroxides form complex hydroxoanions.

-

Pt(OH)₄(s) + 2OH⁻(aq) → [Pt(OH)₆]²⁻(aq)[6]

-

Acid-Base Dissociation Constants (pKa and pKb)

Precursor Reactivity

A primary application of platinum hydroxides is as precursors for the synthesis of other platinum compounds, particularly platinum oxides and platinum-based catalysts.[1] Hexahydroxyplatinic acid is noted for being a halide-free platinum source, which is advantageous in many catalytic applications.[7]

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and characterization of platinum hydroxides are not widely published. However, based on available patents and scientific literature, the following methodologies can be outlined.

Synthesis of Platinum(IV) Hydroxide (as Hexahydroxyplatinic Acid, H₂Pt(OH)₆)

This procedure is adapted from patent literature describing the synthesis from chloroplatinic acid.[8][9]

Principle: Hexahydroxyplatinic acid is precipitated from a solution of a hexachloroplatinate salt by the addition of a strong base, followed by neutralization with an acid to a specific pH range.

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆) or a salt such as sodium hexachloroplatinate (Na₂PtCl₆)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 5-20%)

-

Nitric acid (HNO₃) or acetic acid (CH₃COOH) for pH adjustment

-

Deionized water

Procedure:

-

Dissolve the hexachloroplatinate salt in deionized water.

-

Slowly add the NaOH or KOH solution to the platinum salt solution with stirring. The reaction mixture is typically heated to boiling for several hours to ensure complete replacement of the chloride ligands with hydroxide ligands.[8]

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the solution to between 4.0 and 5.5 with nitric acid or acetic acid.[9] This will cause the precipitation of a pale yellow solid, which is H₂Pt(OH)₆.[9]

-

Allow the precipitate to settle, then separate it by filtration.

-

Wash the precipitate repeatedly with deionized water to remove any remaining chloride ions and other soluble impurities.

-

Dry the resulting hexahydroxyplatinic acid, for example, in an oven at 60°C.[9]

Caption: Synthesis workflow for hexahydroxyplatinic acid (H₂Pt(OH)₆).

Synthesis of Platinum(II) Hydroxide

Detailed experimental protocols for the synthesis of pure platinum(II) hydroxide are scarce in the readily available literature. However, it can be prepared by the hydrolysis of platinum(II) salts in a basic solution. A general reaction is:

K₂--INVALID-LINK-- + 2KOH(aq) → Pt(OH)₂(s) + 4KCl(aq)[10]

Principle: A soluble platinum(II) salt is reacted with a strong base to precipitate the insoluble platinum(II) hydroxide.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium hydroxide (KOH) solution

-

Deionized water

Procedure:

-

Prepare an aqueous solution of potassium tetrachloroplatinate(II).

-

Slowly add a solution of potassium hydroxide while stirring.

-

A black precipitate of platinum(II) hydroxide should form.

-

The precipitate can be isolated by filtration, washed with deionized water to remove impurities such as potassium chloride, and then dried.

Thermal Decomposition

The thermal stability of platinum hydroxides is an important property, especially in the context of preparing platinum oxide catalysts.

-

Platinum(IV) Hydroxide: Upon heating, platinum(IV) hydroxide decomposes to platinum(IV) oxide and water.[6] While specific decomposition temperatures from TGA/DSC analysis are not widely reported for Pt(OH)₄, studies on platinum oxides show that PtO₂ itself decomposes at higher temperatures.[11] Pt(OH)₄(s) → PtO₂(s) + 2H₂O(g)

-

Platinum(II) Hydroxide: The thermal decomposition of platinum(II) hydroxide is expected to yield platinum(II) oxide and water, though detailed thermal analysis data is not readily available. Pt(OH)₂(s) → PtO(s) + H₂O(g)

Caption: Thermal decomposition of platinum hydroxides.

Characterization Techniques

Standard solid-state characterization techniques are employed to verify the synthesis and purity of platinum hydroxides.

X-ray Diffraction (XRD)

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to determine the oxidation state of platinum. The binding energy of the Pt 4f core level electrons is sensitive to the chemical environment of the platinum atoms. Although specific high-resolution spectra for pure Pt(OH)₂ and Pt(OH)₄ are not widely published, the expected binding energies can be inferred from data on related platinum compounds. Generally, the Pt 4f₇/₂ binding energy increases with the oxidation state. Reference binding energies for metallic platinum and platinum oxides are:

One would expect the Pt 4f binding energies for Pt(OH)₂ and Pt(OH)₄ to be in the range of Pt(II) and Pt(IV) oxides, respectively.

Applications in Drug Development and Catalysis

The primary relevance of platinum hydroxides in these fields is as precursors. In drug development, while platinum(II) and platinum(IV) coordination complexes are used as anticancer agents, the simple hydroxides are not directly used therapeutically. However, they could be used in the synthesis of novel platinum-based drug candidates.

In catalysis, platinum hydroxides, particularly H₂Pt(OH)₆, are valuable as halide-free precursors for the preparation of supported platinum catalysts.[7] The absence of halides is often crucial as they can poison the catalyst. The hydroxide can be impregnated onto a support material and then thermally decomposed and reduced to form highly dispersed platinum nanoparticles.

Caption: Role of this compound as a precursor.

Conclusion

Platinum(II) and platinum(IV) hydroxides are fundamental compounds in platinum chemistry with significant potential as precursors in catalysis and materials science. While their basic physical and chemical properties are known, this guide highlights a notable lack of detailed quantitative data, such as solubility products and acid-base dissociation constants, in readily accessible scientific literature. Furthermore, detailed, standardized experimental protocols for their synthesis and characterization are not widely disseminated. Further research to fill these gaps would be highly beneficial for the scientific community, particularly for those working in drug development and catalysis, enabling more precise control over the synthesis of novel platinum-based materials.

References

- 1. This compound (Pt(OH)2) | 12135-23-8 | Benchchem [benchchem.com]

- 2. web.abo.fi [web.abo.fi]

- 3. Buy Sodium hexahydroxyplatinate(IV) (EVT-15282849) [evitachem.com]

- 4. chegg.com [chegg.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. you-iggy.com [you-iggy.com]

- 7. Hexahydroxyplatinic acid HHPA | Johnson Matthey [matthey.com]

- 8. CN103880889A - Precursor for preparing platinized catalyst and synthesis method thereof - Google Patents [patents.google.com]

- 9. CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV) acid diethanolamine water solution - Google Patents [patents.google.com]

- 10. 4.7. Thermal Analysis [bio-protocol.org]

- 11. Platinum - Wikipedia [en.wikipedia.org]

- 12. Platinum | XPS Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Synthesis of Platinum (II) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for platinum (II) hydroxide, Pt(OH)₂, a key intermediate in the preparation of various platinum compounds utilized in catalysis and drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Introduction

Platinum (II) hydroxide is a typically black powder that serves as a versatile precursor for the synthesis of other platinum compounds, including oxides and catalytically valuable platinum nanoparticles.[1] Its synthesis is a critical step in various research and development applications, particularly in the creation of novel platinum-based therapeutics and catalysts. The primary and most direct method for synthesizing platinum (II) hydroxide is through the hydrolysis of platinum (II) salts.

Synthesis by Hydrolysis of Platinum (II) Salts

The most common and straightforward method for the synthesis of platinum (II) hydroxide is the hydrolysis of a platinum (II) salt, typically potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or chloroplatinic acid (H₂[PtCl₄]), using a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). This method relies on the precipitation of the insoluble platinum (II) hydroxide from an aqueous solution.

A Chinese patent describes a process where chloroplatinic acid (H₂PtCl₄) is treated with a potassium hydroxide solution to precipitate platinum hydroxide as an intermediate in the synthesis of potassium tetracyanoplatinate(II) trihydrate.[2] This process reports a high overall yield of over 96.0% for the final product, suggesting that the initial precipitation of this compound is also highly efficient.[2]

Reaction Pathway:

The general chemical equation for the hydrolysis of tetrachloroplatinate(II) with a hydroxide base is as follows:

H₂[PtCl₄] + 2MOH → Pt(OH)₂↓ + 2MCl + 2H₂O (where M = K, Na, etc.)

K₂[PtCl₄] + 2MOH → Pt(OH)₂↓ + 2MCl + 2KCl

Experimental Protocol: Hydrolysis of Chloroplatinic Acid

The following protocol is based on the principles described in the literature for the precipitation of this compound from a platinum (II) salt solution.[2]

Materials:

-

Chloroplatinic acid (H₂[PtCl₄]) solution

-

Potassium hydroxide (KOH) solution (e.g., 10 wt%)

-

Deionized water

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Start with a known concentration and volume of chloroplatinic acid (H₂[PtCl₄]) solution.

-

Slowly add a potassium hydroxide (KOH) solution to the H₂[PtCl₄] solution while stirring continuously.

-

The addition of the hydroxide solution will cause the precipitation of platinum (II) hydroxide as a solid.

-

Continue the addition of the KOH solution until the precipitation is complete. The pH of the supernatant can be monitored to ensure a basic environment.

-

Allow the precipitate to settle, and then separate the solid platinum (II) hydroxide from the supernatant by filtration.

-

Wash the collected precipitate thoroughly with deionized water to remove any soluble impurities, such as potassium chloride (KCl).

-

Dry the purified platinum (II) hydroxide precipitate in an oven at a controlled temperature (e.g., 60-80 °C) to remove residual water.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of platinum (II) hydroxide via hydrolysis.

| Parameter | Value | Source |

| Overall Process Yield | > 96.0% | [2] |

| Platinum Content in Final Product (of the overall process) | 45.2% to 45.9% | [2] |

Note: The yield reported is for the overall process of converting H₂PtCl₆ to K₂Pt(CN)₄·3H₂O, with Pt(OH)₂ as an intermediate. The yield of the isolated Pt(OH)₂ is expected to be high. The platinum content refers to the final product of the patented process, not the intermediate this compound.

Experimental Workflow Diagram

Other Potential Synthesis Methods

While hydrolysis is the most direct route, other methods such as ligand exchange and direct oxidation of platinum (0) are theoretically possible but are not as well-documented for the specific synthesis of pure Pt(OH)₂.

-

Ligand Exchange: This would involve reacting a platinum (II) complex with a different ligand set with a hydroxide source to exchange the existing ligands for hydroxide ions. The efficiency of this method would depend on the relative bond strengths and reaction kinetics.

-

Oxidation of Platinum (0): Direct oxidation of platinum metal to platinum (II) hydroxide is challenging due to the nobility of platinum. This would likely require strong oxidizing agents and specific reaction conditions.

Characterization of Platinum (II) Hydroxide

The synthesized platinum (II) hydroxide should be characterized to confirm its identity and purity. Common analytical techniques include:

-

X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the platinum.

-

Thermogravimetric Analysis (TGA): To analyze the thermal decomposition of Pt(OH)₂ to PtO and then to metallic Pt, which can also confirm the composition.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the compound.

-

Elemental Analysis: To determine the precise elemental composition.

Conclusion

The synthesis of platinum (II) hydroxide via hydrolysis of platinum (II) salts is a robust and high-yielding method. The provided experimental protocol and workflow diagram offer a clear guide for researchers and professionals in the field. Further optimization of reaction conditions and thorough characterization of the final product are essential for ensuring high purity and suitability for downstream applications in catalysis and drug development.

References

Preparation of Colloidal Platinum Hydroxide Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preparation of colloidal platinum hydroxide solutions. While direct, detailed protocols for the synthesis of stable, monodisperse colloidal this compound are not extensively reported in peer-reviewed literature, this document synthesizes available information from patents and related research on platinum salt hydrolysis and nanoparticle synthesis to present potential preparatory pathways and key characterization parameters. The information is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

Colloidal this compound, often referred to as platinic acid (H₂Pt(OH)₆) in its hydrated form, is a material of interest in catalysis and biomedicine. Unlike metallic platinum nanoparticles, which have been extensively studied, colloidal this compound possesses platinum in a higher oxidation state (+4) and is coordinated with hydroxyl groups. This composition can offer unique chemical and biological properties, distinct from its zero-valent counterpart. This guide outlines a potential synthesis approach based on the hydrolysis of platinum precursors and discusses relevant characterization techniques.

Synthesis Methodology

The primary route to obtaining this compound is through the hydrolysis of platinum (IV) salts, most commonly hexachloroplatinic acid (H₂PtCl₆) or its salts like potassium hexachloroplatinate (K₂PtCl₆). The overall process involves the replacement of chloride ions with hydroxide ions. Based on available literature, a general workflow can be proposed.

Experimental Protocol: Hydrolysis of Hexachloroplatinic Acid

This protocol is a synthesized procedure based on principles outlined in patent literature, particularly Chinese patent CN103864855A, which describes the preparation of hexahydroxy platinic acid.

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆) or Potassium Hexachloroplatinate (K₂PtCl₆)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Acetic Acid or Nitric Acid (for pH adjustment)

-

Deionized water

-

Ethanolamine (optional, as a stabilizing agent)

Procedure:

-

Preparation of Hexahydroxy Platinate Salt:

-

Dissolve the platinum precursor (e.g., K₂PtCl₆) in deionized water.

-

A solution of NaOH or KOH is added to the platinum salt solution.

-

The mixture is heated to facilitate the complete replacement of chloride ions with hydroxide ions, forming a hexahydroxy platinate salt (e.g., Na₂Pt(OH)₆ or K₂Pt(OH)₆). The completion of this step is often indicated by a color change of the solution.

-

-

Formation of Platinic Acid (H₂Pt(OH)₆):

-

After cooling the solution, the pH is carefully adjusted to a range of 4.0-5.5 using an acid such as acetic acid or nitric acid.

-

This acidification leads to the precipitation of pale yellow hexahydroxy platinic acid (H₂Pt(OH)₆).

-

-

Purification and Preparation of Colloidal Solution:

-

The precipitate is collected, typically by filtration, and washed repeatedly with deionized water to remove residual ions, particularly chloride.

-

To form a colloidal solution, the purified H₂Pt(OH)₆ precipitate can be redispersed in deionized water. The stability of this colloid may be limited. For enhanced stability, a stabilizing agent like ethanolamine can be used to dissolve the precipitate, forming a stable aqueous solution.

-

Note: The stability of the final colloidal solution is a critical parameter and may be influenced by factors such as pH, concentration, and the presence of stabilizing agents.

Characterization of Colloidal this compound

Thorough characterization is essential to confirm the formation of this compound and to assess the properties of the colloidal solution.

Key Characterization Techniques and Expected Observations

| Technique | Parameter Measured | Expected Observations for Colloidal this compound |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Particle Size) | Provides the size distribution of the colloidal particles. The size will depend on the synthesis conditions. |

| Zeta Potential Analysis | Surface Charge | Indicates the stability of the colloid. A high absolute zeta potential value (e.g., > ±30 mV) suggests good colloidal stability due to electrostatic repulsion between particles. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Oxidation State | Confirms the presence of Pt in the +4 oxidation state and the presence of oxygen from hydroxide groups. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Groups | Can identify the Pt-OH vibrational modes, confirming the hydroxide nature of the compound. |

| Transmission Electron Microscopy (TEM) | Particle Morphology and Size | Visualizes the shape and size of the individual nanoparticles or agglomerates in the colloid. |

| Elemental Analysis | Pt, H, and O content | Can be used to verify the stoichiometry of the prepared H₂Pt(OH)₆. For instance, the theoretical elemental composition of H₂Pt(OH)₆ is approximately 65.2% Pt and 2.7% H.[1] |

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be expected from the characterization of a freshly prepared colloidal this compound solution, based on general knowledge of nanoparticle systems. It is important to note that specific values will be highly dependent on the exact synthesis protocol.

| Parameter | Typical Range | Significance |

| Particle Size (DLS) | 10 - 200 nm | Influences the biological and catalytic activity. |

| Zeta Potential | -20 to -40 mV (in neutral to basic pH) | Indicates moderate to good stability of the colloid. |

| Platinum Content (ICP-MS) | Dependent on initial precursor concentration | Determines the concentration of the active species. |

| pH of the solution | 4.0 - 10.0 | Affects the stability and surface charge of the colloid. |

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed workflow for the preparation of colloidal this compound.

Logical Relationship of Key Parameters

The following diagram illustrates the logical relationships between key synthesis parameters and the properties of the final colloidal this compound solution.

Conclusion

The preparation of well-defined colloidal this compound solutions presents an area with potential for further research and development. The methodology outlined in this guide, based on the hydrolysis of platinum salts, provides a viable starting point for researchers. The successful synthesis and application of these colloids will heavily rely on rigorous characterization to understand their physicochemical properties, including particle size, surface charge, and stability. As interest in platinum-based materials for drug development and catalysis continues to grow, the exploration of colloidal this compound is a promising avenue for innovation.

References

An In-depth Technical Guide to the Thermal Decomposition of Platinum Hydroxide to Platinum Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of platinum(IV) hydroxide (Pt(OH)₄) to platinum(IV) oxide (PtO₂). This process is fundamental in the synthesis of platinum-based catalysts and other platinum compounds utilized in various research and development applications, including the pharmaceutical industry.

Introduction

Platinum(IV) hydroxide, also known as platinic acid in its hydrated form (H₂Pt(OH)₆), is a key precursor for the generation of platinum oxides. The thermal decomposition of this compound is a critical step in controlling the physicochemical properties of the resulting platinum oxide, such as its crystalline phase, particle size, and surface area. These properties, in turn, significantly influence the catalytic activity and performance of platinum-based materials. This guide details the reaction mechanism, experimental protocols, and characterization of the decomposition process.

Decomposition Pathway

The primary thermal decomposition of platinum(IV) hydroxide follows a dehydration reaction to yield platinum(IV) oxide and water vapor.

Primary Decomposition Reaction: Pt(OH)₄(s) → PtO₂(s) + 2H₂O(g)[1]

At elevated temperatures, platinum(IV) oxide can further decompose into platinum(II) oxide and subsequently to elemental platinum. This secondary decomposition is a two-step process.[2][3]

Secondary Decomposition Reactions: PtO₂(s) → PtO(s) + ½O₂(g) PtO(s) → Pt(s) + ½O₂(g)

The specific temperatures at which these decomposition steps occur are influenced by factors such as the heating rate and the composition of the surrounding atmosphere.

Quantitative Decomposition Data

The following table summarizes the key quantitative data associated with the thermal decomposition of platinum(IV) hydroxide. The theoretical mass loss is calculated based on the stoichiometry of the primary decomposition reaction.

| Parameter | Value | Notes |

| Precursor | Platinum(IV) Hydroxide (Pt(OH)₄) | - |

| Molecular Weight of Precursor | 267.15 g/mol [4] | - |

| Primary Decomposition Product | Platinum(IV) Oxide (PtO₂) | - |

| Molecular Weight of Product | 227.08 g/mol | - |

| Theoretical Mass Loss | 13.5% | Corresponds to the loss of two water molecules. |

| Decomposition Temperature Range | 300 - 600 K (27 - 327 °C) | This range is reported for the decomposition of PtO₂ to Pt, suggesting the initial decomposition of Pt(OH)₄ occurs at the lower end of or below this range.[2][3] |

Experimental Protocols

This section outlines a general experimental protocol for the thermal decomposition of platinum(IV) hydroxide and the subsequent characterization of the resulting platinum oxide.

A common method for preparing the platinum hydroxide precursor, often referred to as hexahydroxyplatinic acid (H₂Pt(OH)₆), involves the hydrolysis of a platinum salt, such as potassium hexachloroplatinate (K₂PtCl₆), in an alkaline solution.

-

Materials: Potassium hexachloroplatinate (K₂PtCl₆), Potassium hydroxide (KOH), Acetic acid.

-

Procedure:

-

Dissolve K₂PtCl₆ in deionized water.

-

Add an aqueous solution of KOH to the platinum salt solution while stirring.

-

Heat the mixture to boiling until the solution color changes, indicating the formation of the this compound complex.

-

Cool the solution to room temperature.

-

Adjust the pH of the solution with acetic acid to precipitate the flaxen-colored H₂Pt(OH)₆.

-

Filter the precipitate and wash with deionized water until no chloride ions are detected.

-

Dry the precipitate in an oven at a low temperature (e.g., 60 °C) to obtain the solid platinum(IV) hydroxide precursor.[5]

-

Thermogravimetric analysis is employed to determine the decomposition temperature and quantify the mass loss during the thermal treatment.

-

Instrumentation: A thermogravimetric analyzer coupled with a differential scanning calorimeter (TGA/DSC) is recommended to simultaneously measure mass loss and heat flow.

-

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the dried platinum(IV) hydroxide into a platinum or alumina TGA pan.[6]

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Heat the sample from room temperature to a final temperature of at least 600 °C. A typical heating rate is 10 °C/min.[7]

-

The experiment can be conducted under different atmospheres, such as an inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air), to study the effect on the decomposition process.

-

Record the mass loss and heat flow as a function of temperature.

-

The resulting platinum oxide should be characterized to determine its chemical composition, crystalline structure, and morphology.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the platinum and the elemental composition of the product. The Pt 4f core level spectrum is particularly informative.[2][8]

-

X-ray Diffraction (XRD): To identify the crystalline phases of the platinum oxide (e.g., α-PtO₂ or β-PtO₂) and to estimate the crystallite size.[8]

-

Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and size distribution of the platinum oxide nanoparticles.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and thermal decomposition of this compound, and the thermal decomposition pathway.

Caption: Experimental workflow for the synthesis of this compound and its thermal decomposition to platinum oxide, followed by characterization.

Caption: Stepwise thermal decomposition pathway of this compound to platinum oxide and subsequently to elemental platinum.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound (Pt(OH)4) | H8O4Pt | CID 82933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103864855A - Method for preparing stable 6-hydroxyl platinum (IV) acid diethanolamine water solution - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Platinum Hydroxide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of platinum (II) hydroxide (Pt(OH)₂) and platinum (IV) hydroxide (Pt(OH)₄) in a range of solvents. Understanding the solubility of these compounds is critical for their application in synthesis, catalysis, and the development of platinum-based therapeutics. This document compiles available quantitative data, details relevant experimental protocols for solubility determination, and visualizes the dissolution pathways.

Quantitative Solubility Data

The solubility of platinum hydroxides is a key parameter for their practical application. While extensive quantitative data is limited in publicly accessible literature, the following tables summarize the available information.

Table 1: Solubility of Platinum (II) Hydroxide (Pt(OH)₂)

| Solvent | Molar Mass ( g/mol ) | Solubility | Molar Solubility (mol/L) | Solubility Product Constant (Kₛₚ) | Temperature (°C) |

| Water | 229.09 | 0.37 g/100 mL[1] | 0.016 mol/L | 1.6 x 10⁻⁵ | Not Specified |

Note: The Kₛₚ was calculated based on the provided solubility data.

Table 2: Qualitative Solubility of Platinum (IV) Hydroxide (Pt(OH)₄)

| Solvent/Reagent | Molar Mass ( g/mol ) | Solubility |

| Water | 263.11 | Sparingly Soluble |

| Acids (e.g., HCl) | 263.11 | Soluble[2] |

| Strong Bases (e.g., KOH) | 263.11 | Soluble[2] |

| Organic Solvents | 263.11 | Data not available |

Platinum (II) hydroxide is sparingly soluble in water[3]. The amphoteric nature of platinum (IV) hydroxide dictates its solubility in both acidic and basic solutions[4]. In acidic solutions, it reacts to form platinum (IV) salts, while in basic solutions, it forms hydroxoplatinate complexes[4].

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of platinum hydroxides is essential for various research and development applications. The following are detailed methodologies for key experiments.

Protocol for Determination of Kₛₚ of Platinum (II) Hydroxide by Titration

This protocol is adapted from standard methods for determining the Kₛₚ of sparingly soluble metal hydroxides.

Objective: To determine the solubility product constant (Kₛₚ) of Pt(OH)₂ in water.

Materials:

-

Platinum (II) hydroxide powder

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

-

Phenolphthalein indicator

-

Burette, pipette, conical flasks, magnetic stirrer, and filtration apparatus (0.45 µm filter)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of Pt(OH)₂ powder to a known volume of deionized water in a conical flask.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully pipette a known volume (e.g., 25 mL) of the supernatant, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

-

Titration:

-

Transfer the filtered, saturated solution to a clean conical flask.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized HCl solution until the pink color disappears, indicating the endpoint.

-

Record the volume of HCl used.

-

Repeat the titration at least three times to ensure accuracy.

-

Calculations:

-

Moles of HCl:

-

Moles of HCl = Molarity of HCl × Volume of HCl (in L)

-

-

Moles of OH⁻:

-

From the balanced equation (Pt(OH)₂ + 2HCl → PtCl₂ + 2H₂O), the mole ratio of OH⁻ to HCl is 1:1.

-

Moles of OH⁻ in the sample = Moles of HCl

-

-

Concentration of OH⁻:

-

[OH⁻] = Moles of OH⁻ / Volume of the saturated solution sample (in L)

-

-

Concentration of Pt²⁺:

-

From the dissolution equilibrium (Pt(OH)₂ ⇌ Pt²⁺ + 2OH⁻), [Pt²⁺] = [OH⁻] / 2

-

-

Calculation of Kₛₚ:

-

Kₛₚ = [Pt²⁺][OH⁻]²

-

Protocol for Gravimetric Determination of Platinum Hydroxide Solubility

This method is suitable for determining the solubility in various solvents where a soluble platinum salt can be formed and subsequently precipitated.

Objective: To determine the solubility of this compound in a given solvent by gravimetric analysis.

Materials:

-

This compound (Pt(OH)₂ or Pt(OH)₄)

-

Solvent of interest

-

A suitable precipitating agent (e.g., ammonium chloride for forming (NH₄)₂[PtCl₆])

-

Filtration apparatus (Gooch crucible or similar)

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of the this compound in the chosen solvent as described in the titration protocol.

-

-

Sample Collection and Filtration:

-

Accurately measure a known volume of the filtered saturated solution.

-

-

Precipitation:

-

If the solvent is acidic, the platinum will be in a cationic form. Add a suitable precipitating agent to quantitatively precipitate a known, insoluble platinum compound. For example, if dissolving Pt(OH)₄ in HCl, the resulting H₂[PtCl₆] can be precipitated as (NH₄)₂[PtCl₆] by adding excess ammonium chloride.

-

Allow the precipitate to fully form and settle.

-

-

Filtration, Drying, and Weighing:

-

Filter the precipitate through a pre-weighed Gooch crucible.

-

Wash the precipitate with a suitable solvent that does not dissolve it but removes impurities.

-

Dry the crucible with the precipitate in an oven at an appropriate temperature until a constant weight is achieved.

-

Cool the crucible in a desiccator before weighing.

-

Calculations:

-

Mass of Precipitate:

-

Mass of precipitate = (Mass of crucible + precipitate) - Mass of empty crucible

-

-

Moles of Precipitate:

-

Moles of precipitate = Mass of precipitate / Molar mass of the precipitate

-

-

Moles of Platinum:

-

Determine the moles of platinum in the original sample based on the stoichiometry of the precipitate.

-

-

Solubility:

-

Calculate the concentration of platinum in the original saturated solution (in mol/L or g/L).

-

Visualization of Dissolution Pathways

The dissolution of platinum hydroxides can be understood through their chemical equilibria in different solvent systems. The following diagrams, generated using the DOT language, illustrate these pathways.

Dissolution of Platinum (II) Hydroxide

The dissolution of Pt(OH)₂ in water is a straightforward equilibrium. In acidic or basic solutions, it undergoes acid-base reactions.

Amphoteric Dissolution of Platinum (IV) Hydroxide

Platinum (IV) hydroxide exhibits amphoteric behavior, dissolving in both acidic and basic solutions.

Conclusion

This technical guide has synthesized the available information on the solubility of platinum (II) and platinum (IV) hydroxides. While a specific solubility value for Pt(OH)₂ in water is available, further research is needed to establish a comprehensive quantitative solubility profile for both compounds in a wider array of solvents and conditions. The provided experimental protocols offer a foundation for researchers to conduct these necessary investigations. The visualization of the dissolution pathways provides a clear conceptual framework for understanding the behavior of these important platinum compounds in solution. This knowledge is fundamental for advancing their application in catalysis, materials science, and medicine.

References

A Technical Guide to the Electrochemical Properties of Platinum Hydroxide Films

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core electrochemical properties of platinum hydroxide films. Platinum, a noble metal, is renowned for its catalytic activity and stability, making it a critical component in a vast array of applications, from automotive catalytic converters to biomedical sensors and drug delivery systems.[1][2] The formation of a thin hydroxide layer on its surface is a key electrochemical process that significantly influences its performance and reactivity. Understanding the formation, characterization, and behavior of this film is paramount for optimizing its function in various scientific and industrial fields.

Formation of this compound Films

The formation of this compound (Pt(OH)x) and oxide (PtO) films on a platinum surface is an electrochemical process that occurs during anodic polarization in aqueous solutions.[3][4] This process is initiated by the oxidation of water molecules, leading to the adsorption of hydroxyl radicals (OH•) on the platinum surface. These adsorbed species can then undergo further reactions to form a more extensive hydroxide and eventually an oxide layer.

The initial stages of oxidation involve the formation of a monolayer of adsorbed oxygen or hydroxyl species.[5] With increasing potential and time, this can evolve into a thicker, more complex film. The growth of these films is often self-limiting, typically reaching only a few atomic layers in thickness due to the high charge transfer resistance of the oxide layer and the slow diffusion of oxygen through it.[3]

The exact nature of the film, whether it is predominantly a hydroxide or an oxide, is a subject of ongoing research and depends on factors such as the electrode potential, pH of the electrolyte, and the duration of the anodic polarization.[6][7]

Electrochemical Characterization Techniques

A suite of electrochemical and surface-sensitive techniques is employed to study the formation and properties of this compound films.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox processes occurring at the platinum electrode surface.[8] A typical cyclic voltammogram of platinum in an acidic solution reveals distinct regions corresponding to hydrogen adsorption/desorption, double-layer charging, and the formation and reduction of the surface oxide/hydroxide film.[9][10]

The anodic sweep shows a current increase at potentials positive to approximately 0.8 V (vs. RHE), which is attributed to the formation of the this compound/oxide layer.[11] The corresponding cathodic sweep exhibits a characteristic peak at a lower potential, representing the reduction of this film back to metallic platinum.[9][12] The charge associated with the reduction peak is often used to estimate the extent of surface oxidation.

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the species on the platinum surface.[13][14] By analyzing the binding energies of the Pt 4f and O 1s core levels, it is possible to distinguish between metallic platinum, this compound, and platinum oxide.[11][15][16] This technique has been instrumental in confirming the presence of Pt(OH)x and PtO species within the anodically formed films.[17]

Electrochemical Quartz Crystal Microbalance (EQCM)

The electrochemical quartz crystal microbalance is a highly sensitive technique that can detect minute mass changes at the electrode surface in real-time.[18][19] During the anodic formation of this compound/oxide films, an increase in mass is observed due to the incorporation of oxygen and hydrogen atoms.[4] Conversely, a decrease in mass is seen during the cathodic reduction of the film. EQCM studies provide valuable insights into the kinetics of film formation and dissolution.[4][20]

Quantitative Data on this compound Films

The following tables summarize key quantitative data related to the electrochemical properties of this compound films, compiled from various studies.

| Parameter | Value | Electrolyte | Technique | Reference |

| Oxide Formation Potential | > 0.8 V vs. RHE | 0.5 M H₂SO₄ | Cyclic Voltammetry | [11] |

| Oxide Reduction Potential | ~0.8 V vs. RHE | 0.5 M H₂SO₄ | Cyclic Voltammetry | [11] |

| Charge Density for Monolayer Oxide Reduction | ~420 µC/cm² | Acidic Solution | Cyclic Voltammetry | [8] |

| Pt 4f₇/₂ Binding Energy (Metallic Pt) | ~71.1 eV | - | XPS | [11] |

| Pt 4f₇/₂ Binding Energy (PtOₓ/Pt(OH)ₓ) | ~74.4 eV | - | XPS | [11] |

| O 1s Binding Energy (Hydroxide) | ~531-532 eV | - | XPS | [13] |

| O 1s Binding Energy (Oxide) | ~529-530 eV | - | XPS | [13] |

Table 1: Key Electrochemical and Spectroscopic Parameters for this compound/Oxide Films.

| Property | Observation | Conditions | Technique | Reference |

| Film Thickness | Self-limiting, a few atomic layers | Anodic polarization | Various | [3] |

| Effect of pH | Adsorption potentials shift with pH | Varying pH electrolytes | Cyclic Voltammetry | [6][21] |

| Film Stability | Reducible at cathodic potentials | Aqueous solutions | Cyclic Voltammetry | [12] |

| Mass Change during Formation | Mass gain observed | 0.5 M H₂SO₄ | EQCM | [4] |

| Mass Change during Reduction | Mass loss observed | 0.5 M H₂SO₄ | EQCM | [4] |

Table 2: General Properties and Dependencies of this compound Films.

Experimental Protocols

Cyclic Voltammetry for Platinum Surface Characterization

Objective: To investigate the formation and reduction of this compound films and to determine the electrochemical active surface area (ECSA).

Methodology:

-

A standard three-electrode electrochemical cell is used, comprising a platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode).

-

The electrolyte is typically a deaerated acidic solution, such as 0.5 M H₂SO₄.[10]

-

The potential of the working electrode is swept linearly with time between a lower limit (e.g., 0.05 V vs. RHE) and an upper limit (e.g., 1.2 V vs. RHE) at a specific scan rate (e.g., 50 mV/s).[9]

-

The resulting current is measured as a function of the applied potential.

-

The ECSA can be calculated from the charge associated with the hydrogen adsorption or desorption peaks. The charge from the oxide reduction peak provides information on the extent of surface film formation.[8]

X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the chemical composition and oxidation states of the platinum surface after electrochemical treatment.

Methodology:

-

The platinum electrode is first subjected to the desired electrochemical treatment (e.g., anodic polarization to form a hydroxide film).

-

The electrode is then carefully removed from the electrochemical cell, rinsed with ultrapure water, and dried under an inert atmosphere (e.g., nitrogen or argon) to prevent further reaction with the ambient environment.

-

The sample is transferred to the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα).[14][22]

-

The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

The resulting spectra are analyzed to identify the elemental composition and the chemical states of platinum and oxygen by fitting the core-level spectra (Pt 4f and O 1s).[11][15]

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound films.

Figure 1: Experimental workflow for characterizing this compound films.

References

- 1. africaglobalmining.com [africaglobalmining.com]

- 2. Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on Catalysts [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrochemical characteristics of nanostructured platinum electrodes – a cyclic voltammetry study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP00342J [pubs.rsc.org]

- 11. iieta.org [iieta.org]

- 12. researchgate.net [researchgate.net]

- 13. Systematic XPS studies of metal oxides, hydroxides and peroxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. ipfdd.de [ipfdd.de]

- 15. pure.mpg.de [pure.mpg.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. taylorfrancis.com [taylorfrancis.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchdata.edu.au [researchdata.edu.au]

Spectroscopic Characterization of Platinum Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of platinum hydroxide, with a focus on X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of materials science, catalysis, and the development of platinum-based therapeutics.

Introduction to this compound

Platinum exists in various oxidation states, with +2 and +4 being the most common. Platinum (II) hydroxide, Pt(OH)₂, and platinum (IV) hydroxide, Pt(OH)₄, are key compounds in the study of platinum chemistry. In the realm of drug development, platinum-based compounds are a cornerstone of cancer chemotherapy. Understanding the surface chemistry and crystalline structure of platinum hydroxides is crucial for elucidating their catalytic activity and their mechanisms of interaction in biological systems.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol for XPS Analysis of this compound Powder

The following protocol outlines a general procedure for the XPS analysis of this compound powder. Instrument parameters may need to be optimized for the specific instrument and sample.

2.1.1. Sample Preparation

-

Powder Mounting: Securely mount the this compound powder onto a sample holder using double-sided, non-outgassing conductive tape.

-

Surface Cleaning (Optional): If surface contamination is a concern, gentle sputtering with low-energy argon ions can be performed. However, this risks altering the chemical state of the this compound and should be used with caution.

2.1.2. Instrument Parameters

-

X-ray Source: Monochromatic Al Kα (1486.6 eV) is a common choice.

-

Analysis Chamber Pressure: Maintain ultra-high vacuum (UHV) conditions, typically below 10⁻⁸ Torr, to prevent sample contamination.

-

Survey Scan:

-

Binding Energy Range: 0 - 1200 eV

-

Pass Energy: 160 eV

-

Step Size: 1 eV

-

-

High-Resolution Scans (Pt 4f and O 1s):

-

Pass Energy: 20-40 eV

-

Step Size: 0.1 eV

-

-

Charge Neutralization: Use a low-energy electron flood gun to compensate for charging effects on the insulating hydroxide sample.

-

Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

2.1.3. Data Analysis

-

Peak Identification: Identify the elemental peaks in the survey spectrum.

-

High-Resolution Peak Fitting: Use appropriate software (e.g., CasaXPS) to fit the high-resolution Pt 4f and O 1s spectra.

-

Pt 4f: The Pt 4f region consists of a doublet (4f₇/₂ and 4f₅/₂) with a spin-orbit splitting of approximately 3.3-3.4 eV. Fit each chemical state with a separate doublet.

-

O 1s: The O 1s spectrum can be complex and may contain contributions from lattice oxygen (O²⁻), hydroxide groups (OH⁻), and adsorbed water (H₂O).

-

Quantitative XPS Data for this compound

The binding energies of the Pt 4f and O 1s core levels are indicative of the oxidation state of platinum and the chemical environment of oxygen.

| Species | Core Level | Binding Energy (eV) | Reference(s) |

| Platinum (Pt) | |||

| Metallic Pt (Pt⁰) | Pt 4f₇/₂ | 71.0 - 71.2 | [1][2][3] |

| Platinum (II) Oxide/Hydroxide (Pt²⁺) | Pt 4f₇/₂ | 72.2 - 72.8 | [3][4][5] |

| Platinum (IV) Oxide/Hydroxide (Pt⁴⁺) | Pt 4f₇/₂ | 74.5 - 75.2 | [4] |

| Oxygen (O) | |||

| Metal Oxides (O²⁻) | O 1s | 529.0 - 530.5 | [6][7] |

| Metal Hydroxides (OH⁻) | O 1s | 531.0 - 532.0 | [6][8] |

| Adsorbed Water (H₂O) | O 1s | ~533.0 | [9] |

Note: Binding energies can vary slightly depending on the specific chemical environment, instrument calibration, and charge referencing method.

X-ray Diffraction (XRD) Analysis

XRD is a powerful technique for determining the crystalline structure, phase composition, and crystallite size of materials.

Experimental Protocol for XRD Analysis of this compound Powder

This protocol provides a general guideline for XRD analysis of this compound powder.

3.1.1. Sample Preparation

-

Grinding: Gently grind the this compound powder in an agate mortar and pestle to ensure a fine and uniform particle size, which helps to minimize preferred orientation effects.

-

Sample Mounting: Pack the finely ground powder into a sample holder. Ensure a flat and smooth surface that is level with the top of the holder.

3.1.2. Instrument Parameters

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Goniometer Configuration: Bragg-Brentano geometry is typical for powder diffraction.

-

Scan Range (2θ): A wide angular range, for example, 10° to 90°, is generally scanned to capture all relevant diffraction peaks.

-

Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time (e.g., 1-2 seconds per step) to obtain good signal-to-noise ratio.

3.1.3. Data Analysis

-

Phase Identification: Compare the experimental diffraction pattern to reference patterns from crystallographic databases such as the Crystallography Open Database (COD) or the Inorganic Crystal Structure Database (ICSD).

-

Lattice Parameter Refinement: If a matching phase is found, the lattice parameters can be refined using software like GSAS-II or FullProf.

-

Crystallite Size Determination: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Crystallographic Data for this compound

Obtaining a definitive crystallographic information file (CIF) for platinum (IV) hydroxide, Pt(OH)₄, from open-access databases can be challenging. While extensive data exists for platinum and its oxides, the hydrated and often amorphous nature of platinum hydroxides makes single-crystal X-ray diffraction studies difficult.

For reference, the crystallographic data for β-Platinum (IV) Oxide (β-PtO₂), which shares the +4 oxidation state, is provided below. It is important to note that the structure of Pt(OH)₄ will differ due to the presence of hydroxide groups.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| β-PtO₂ | Orthorhombic | Pnnm | a = 4.486, b = 4.537, c = 3.138 | [10] |

Researchers investigating this compound by XRD should be prepared for patterns that may indicate poorly crystalline or amorphous material.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

References

- 1. Platinum | XPS Periodic Table | Thermo Fisher Scientific - SV [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxygen | XPS Periodic Table | Thermo Fisher Scientific - IN [thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. Oxygen – XPS Analysis - Cardiff University [sites.cardiff.ac.uk]

- 9. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Common O 1s Values [xpsfitting.com]

- 10. chembk.com [chembk.com]

Theoretical Insights into the Stability of Platinum Hydroxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of platinum hydroxides. Platinum-based compounds are pivotal in various fields, including catalysis and medicine, particularly in the development of anticancer drugs. Understanding the stability of platinum hydroxides is crucial for predicting their behavior in different chemical and biological environments, designing more stable and effective catalysts, and developing next-generation platinum-based therapeutics with improved pharmacological profiles. This guide summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the complex relationships and processes involved.

Data Presentation: Thermodynamic Stability of Platinum Species

Theoretical studies, primarily employing Density Functional Theory (DFT), have provided valuable insights into the thermodynamic stability of platinum hydroxides and related species. The following tables summarize key quantitative data, such as enthalpies of formation, adsorption enthalpies, and bond dissociation energies, extracted from the scientific literature. These values are essential for comparing the relative stability of different platinum complexes.

Table 1: Calculated Enthalpies of Formation (ΔHf°) for Platinum Oxides and Hydroxides

| Species | Formula | ΔHf° (kJ/mol) | Computational Method | Reference |

| Platinum(II) Hydroxide | Pt(OH)₂ | -355 (estimated) | ||

| Platinum(IV) Hydroxide | Pt(OH)₄ | - | ||

| Platinum Dioxide | PtO₂ | -80 | Micro-combustion calorimetry | [1][2] |

| Platinum Hydrous Oxide | PtH₂.₇₆O₃.₈₉ | -519.6 ± 1.0 | Micro-combustion calorimetry | [1][2] |

| Dehydrated Platinum Oxide | PtO₂.₅₂ | -101.3 ± 5.2 | Micro-combustion calorimetry | [1][2] |

| Platinic Acid | H₂Pt(OH)₆ | - | [1] |

Note: Theoretical data for Pt(OH)₄ was not explicitly found in the search results, indicating a potential area for further research.

Table 2: Adsorption Enthalpies of Hydroxyl Species on Platinum Surfaces

| Adsorbed Species | Surface | Adsorption Enthalpy (eV) | Computational Method | Reference |

| Hydroxide (OH) | Pt(111) | -1.1 | Near-Ambient-Pressure XPS and DFT | [3][4] |

| Oxide (O) | Pt(111) | -0.9 | Near-Ambient-Pressure XPS and DFT | [3][4] |

Table 3: Calculated Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) | Computational Method | Reference |

| Pt-O | 246 | Based on calorimetry | [1] |

Experimental and Computational Protocols

The theoretical investigation of platinum hydroxide stability relies on sophisticated computational chemistry techniques. Density Functional Theory (DFT) is the most common method used to model the electronic structure and predict the properties of these complexes.[5]

Geometry Optimization

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

A typical DFT protocol for geometry optimization of a this compound complex, such as Pt(OH)₂, would involve the following steps:

-

Initial Structure Generation: A plausible initial structure of the Pt(OH)₂ molecule is built using molecular modeling software.

-

Selection of DFT Functional and Basis Set: The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. A study by Debefve and Pollock recommends the PBE0 functional combined with the def2-TZVP basis set for ligand atoms, the ZORA relativistic approximation, and corrections for solvation and dispersion for accurate geometry predictions of platinum complexes.[5]

-

Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the total energy of the system.

-

Convergence Criteria: The optimization process continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Thermodynamic Properties

Once the optimized geometry is obtained, various thermodynamic properties can be calculated to assess the stability of the this compound species.

-

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It can be calculated by subtracting the total energies of the constituent elements in their standard states from the total energy of the optimized this compound molecule, with appropriate thermochemical corrections.[6]

-

Bond Dissociation Energy (BDE): The BDE of the Pt-OH bond is the energy required to break this bond homolytically. It is calculated as the difference in energy between the this compound molecule and the sum of the energies of the resulting fragments (e.g., PtOH and OH radicals).[7]

-

Reaction Enthalpies (ΔHr°): The enthalpy change for a specific reaction, such as the hydrolysis of a platinum complex, can be calculated by subtracting the sum of the enthalpies of formation of the reactants from the sum of the enthalpies of formation of the products.

Visualizations: Pathways and Stability Landscapes

Visualizing the complex relationships and processes involved in the stability of platinum hydroxides is essential for a deeper understanding. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts.

Computational Workflow for Stability Analysis

The following diagram outlines a typical computational workflow for the theoretical analysis of this compound stability.

Pourbaix Diagram for Platinum

A Pourbaix diagram illustrates the thermodynamically stable species of an element in an aqueous electrochemical system as a function of potential and pH. This provides a comprehensive overview of the conditions under which different platinum oxides and hydroxides are stable.

Hypothetical Decomposition Pathway of Pt(OH)₄

The following diagram illustrates a hypothetical stepwise decomposition pathway of platinum(IV) hydroxide to platinum(II) hydroxide, which is a crucial process in the activation of Pt(IV) prodrugs.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide indispensable tools for understanding the stability of platinum hydroxides. The quantitative data on thermodynamic properties, detailed computational protocols, and visual representations of stability landscapes and reaction pathways presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough grasp of the principles governing this compound stability is paramount for the rational design of novel catalysts and therapeutic agents with enhanced efficacy and desired stability profiles. Future computational work should focus on generating more extensive and accurate thermodynamic data for a wider range of this compound species to further refine our understanding and predictive capabilities in this critical area of chemistry.

References

Unveiling the Chemistry of Noble Metals: A Technical Guide to the Discovery and History of Platinum Hydroxide Compounds

For Immediate Release

A comprehensive whitepaper has been compiled, offering an in-depth technical guide on the discovery and history of platinum hydroxide compounds. This guide is tailored for researchers, scientists, and drug development professionals, providing a consolidated resource on the synthesis, characterization, and evolving understanding of these significant platinum derivatives.

Introduction: The Dawn of Platinum Chemistry

The journey into the world of platinum compounds began in the early 19th century, following the meticulous work of chemists who first isolated and purified platinum metal. The inherent nobility of platinum, its resistance to corrosion, and its unique catalytic properties spurred intense investigation into its chemical behavior. A pivotal aspect of this exploration was the interaction of platinum salts with alkaline solutions, which laid the groundwork for the discovery of platinum's oxygen-containing compounds, including its hydroxides.

The Emergence of Platinum(II) Hydroxide

The first definitive synthesis of what is now recognized as platinum(II) hydroxide (Pt(OH)₂) can be traced to the work of German chemist Lothar Wöhler in 1904. In his publication in the Zeitschrift für anorganische Chemie, Wöhler described the preparation of a hydrated platinum(II) oxide, PtO·2H₂O, which is compositionally equivalent to Pt(OH)₂.

Wöhler's Experimental Protocol for Platinum(II) Hydroxide

Wöhler's method involved the careful hydrolysis of a platinum(II) salt in an alkaline medium. The detailed protocol is as follows:

-

Preparation of Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]): A solution of hexachloroplatinic(IV) acid (H₂[PtCl₆]) was reduced to the platinum(II) state. The subsequent addition of a stoichiometric amount of potassium chloride (KCl) precipitated the sparingly soluble potassium tetrachloroplatinate(II).

-

Hydrolysis: The prepared K₂[PtCl₄] was then treated with a boiling solution of sodium hydroxide (NaOH). This resulted in the precipitation of a black, hydrated oxide.

-

Isolation and Purification: The precipitate was meticulously washed with hot water to remove any soluble impurities and then dried under vacuum to yield the final product.

The workflow for Wöhler's synthesis of platinum(II) hydroxide is illustrated in the following diagram:

Early Characterization and Properties of Platinum(II) Hydroxide

Wöhler characterized the compound as a black powder, insoluble in water but soluble in concentrated acids. He noted its amphoteric nature, reacting with both acids and strong bases. The quantitative data from his analysis confirmed the composition corresponding to a dihydrated platinum(II) oxide.

| Property | Observation by Wöhler (1904) |

| Appearance | Black powder |

| Solubility in Water | Insoluble |

| Solubility in Acids | Soluble in concentrated acids |

| Amphoteric Nature | Reacts with strong bases |

The Discovery of Platinum(IV) Hydroxide

The history of platinum(IV) hydroxide (Pt(OH)₄) is closely linked to the extensive investigations of platinum chemistry by the renowned Swedish chemist Jöns Jacob Berzelius. In his detailed studies on platinum and its compounds, published in the Annales de Chimie et de Physique around 1828, Berzelius described the formation of what he termed "platinic hydroxide."

Berzelius's Method for the Preparation of Platinic Hydroxide

Berzelius's approach involved the hydrolysis of a platinum(IV) salt. His experimental procedure can be summarized as follows:

-

Preparation of Platinum(IV) Chloride (PtCl₄): Berzelius prepared platinum(IV) chloride by dissolving platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid) and carefully evaporating the solution to remove excess acid, yielding hexachloroplatinic acid, which was then heated to produce PtCl₄.

-

Hydrolysis with a Base: The platinum(IV) chloride was then treated with a boiling solution of a strong alkali, such as potassium hydroxide (KOH), which resulted in the precipitation of a yellowish-brown substance.

-

Purification: The precipitate was thoroughly washed with water to remove residual salts and then dried.

The logical flow of Berzelius's synthesis is depicted below:

Berzelius's Characterization of Platinic Hydroxide

Berzelius described the "platinic hydroxide" as a yellowish-brown, amorphous powder. His elemental analysis, a remarkable feat for the time, established the ratio of platinum to oxygen and hydrogen, confirming its composition. He also noted its acidic properties, being soluble in alkalis to form platinates.

| Property | Observation by Berzelius (c. 1828) |

| Appearance | Yellowish-brown amorphous powder |

| Solubility in Water | Insoluble |

| Acidic Properties | Soluble in alkalis |

Evolution of Understanding and Modern Applications

The foundational work of Wöhler and Berzelius paved the way for a deeper understanding of this compound chemistry. Subsequent research throughout the 19th and 20th centuries further elucidated the structure and reactivity of these compounds. Modern analytical techniques, such as X-ray diffraction and spectroscopy, have confirmed the structures of Pt(OH)₂ and Pt(OH)₄ and have revealed the complex polymeric nature of these materials in the solid state.

Today, this compound compounds are crucial intermediates in the synthesis of various platinum-containing materials. They serve as precursors for:

-

Heterogeneous Catalysts: Platinum oxides, derived from the calcination of platinum hydroxides, are widely used as catalysts in a multitude of industrial processes, including oxidation and hydrogenation reactions.

-

Platinum Nanoparticles: The controlled reduction of this compound precursors is a common method for synthesizing platinum nanoparticles with specific sizes and shapes for applications in catalysis and electronics.

-

Anticancer Drugs: While not direct therapeutic agents themselves, platinum(IV) hydroxide moieties are integral to the design of platinum(IV) prodrugs. These compounds are being investigated as next-generation anticancer agents with potentially improved stability and reduced side effects compared to traditional platinum(II) drugs like cisplatin. The axial hydroxide ligands in these Pt(IV) complexes can be functionalized to tune the drug's properties.

The development of platinum-based anticancer drugs often involves the synthesis of Pt(IV) complexes containing hydroxide ligands. A simplified signaling pathway illustrating the concept of a Pt(IV) prodrug activation is shown below.

Conclusion

From their initial discovery in the crucibles of 19th-century chemists to their role in modern materials science and medicine, this compound compounds have a rich and significant history. The pioneering experimental work of scientists like Wöhler and Berzelius laid the essential groundwork for our current understanding. This technical guide provides a consolidated historical and methodological overview, intended to serve as a valuable resource for contemporary researchers building upon this distinguished scientific legacy.

An In-Depth Technical Guide to the Oxidation States and Coordination Chemistry of Platinum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the oxidation states and coordination chemistry of platinum hydroxide. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed insights into the synthesis, characterization, and behavior of these important platinum species.

Introduction to Platinum Hydroxides

Platinum, a noble metal renowned for its catalytic activity and therapeutic applications, can exist in various oxidation states, with +2 and +4 being the most common.[1] Platinum hydroxides, namely platinum(II) hydroxide [Pt(OH)₂] and platinum(IV) hydroxide [Pt(OH)₄], are key intermediates in the synthesis of various platinum compounds, including catalysts and anticancer drugs.[2][3] Their chemistry is pivotal in understanding the hydrolysis of platinum-based drugs, a critical activation step for their therapeutic action.[4][5]

Oxidation States and Physicochemical Properties

The distinct oxidation states of platinum in its hydroxides give rise to different coordination geometries and chemical properties.

Platinum(II) Hydroxide

Platinum(II) hydroxide typically features platinum in a +2 oxidation state. It is generally a black powder and is sparingly soluble in water.[2] As a d⁸ metal complex, Pt(II) compounds, including the hydroxide, tend to adopt a square planar geometry.

Platinum(IV) Hydroxide

In platinum(IV) hydroxide, platinum exists in a +4 oxidation state.[6] This compound is often described as a black solid.[4] Pt(IV) complexes, with a d⁶ electron configuration, favor an octahedral coordination geometry.

Table 1: Physical and Chemical Properties of Platinum Hydroxides

| Property | Platinum(II) Hydroxide (Pt(OH)₂) | Platinum(IV) Hydroxide (Pt(OH)₄) |

| CAS Number | 12135-23-8[2] | 12135-48-7[6] |

| Molecular Formula | H₂O₂Pt[3] | H₄O₄Pt[7] |

| Molecular Weight | 231.11 g/mol [2] | 263.11 g/mol [8] |

| Appearance | Black powder[2] | Black solid[4] |

| Solubility in Water | Sparingly soluble[2] | - |

| Oxidation State of Pt | +2 | +4[6] |

| Coordination Geometry | Typically square planar | Typically octahedral |

Synthesis of Platinum Hydroxides

The synthesis of platinum hydroxides often involves the hydrolysis of platinum halide precursors in a basic medium.

Experimental Protocol: Synthesis of Platinum(II) Hydroxide